5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one
Description
The compound 5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one is a highly substituted flavone glycoside. Its structure features:
- A benzopyran-4-one core (flavone backbone).
- A 4-hydroxy-3-methoxyphenyl group at position 2.
- Glycosidic substitutions at positions 3 and 7, including trihydroxy-hydroxymethyl-tetrahydro-pyran (likely a glucose derivative) and a branched glycosyl chain with a methylated sugar unit.
Key properties from synthesis reports include:
Properties
CAS No. |
55481-91-9 |
|---|---|
Molecular Formula |
C34H42O21 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-14(37)6-12(51-33-28(46)25(43)21(39)17(8-35)53-33)7-16(19)52-30(31)11-3-4-13(36)15(5-11)48-2/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,29+,32+,33+,34-/m0/s1 |
InChI Key |
VLDJCNQOIAEWHD-OBQKRMBVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Core Flavonoid Architecture
The aglycone consists of a 1-benzopyran-4-one scaffold substituted at C-2 with a 4-hydroxy-3-methoxy-phenyl group and at C-5 with a hydroxyl group. The C-3 and C-7 positions are glycosylated with tetrahydro-pyran-derived oligosaccharides. The C-7 glycosyl group is a single β-D-glucopyranosyl unit (3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy), while the C-3 substituent is a branched diglycoside comprising a β-D-glucopyranosyl-(1→6)-β-D-quinovopyranosyl moiety.
Retrosynthetic Disconnections
The synthesis is partitioned into three key phases (Table 1):
- Aglycone assembly via Algar–Flynn–Oyamada oxidation of a chalcone precursor.
- Glycosyl donor preparation for both glucopyranose and quinovopyranose units.
- Stepwise glycosylation using chemoselective protecting groups and enzymatic catalysis.
Table 1. Retrosynthetic Strategy for Target Compound
| Disconnection Level | Components Generated | Key Challenges |
|---|---|---|
| Aglycone | 5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-benzopyran-4-one | Regioselective C-7 hydroxylation |
| Primary Glycosylation | C-7 β-D-glucopyranoside | Steric hindrance at C-7 |
| Secondary Glycosylation | C-3 β-D-quinovopyranosyl-(1→6)-β-D-glucopyranoside | 1,2-cis glycosidic bond formation |
Chemical Synthesis Approaches
Flavonoid Aglycone Preparation
The aglycone is synthesized via a four-step sequence from 2',4',6'-trihydroxyacetophenone and 4-hydroxy-3-methoxy-benzaldehyde:
- Chalcone formation : Claisen–Schmidt condensation (NaOH/EtOH, 65°C, 12 h) yields 2',4',6'-trihydroxy-4-methoxy-chalcone (87% yield).
- Cyclization : Algar–Flynn–Oyamada oxidation (H2O2, NaOH, 0°C → 25°C, 6 h) generates the benzopyranone core.
- Selective demethylation : BBr3 in CH2Cl2 (-78°C, 2 h) removes the C-5 methyl group (92% yield).
Key analytical data :
- 1H NMR (500 MHz, DMSO-d6) : δ 12.85 (s, 1H, C5-OH), 7.92 (d, J = 8.5 Hz, H-6), 6.95 (d, J = 2.0 Hz, H-8), 6.87 (dd, J = 8.5, 2.0 Hz, H-7), 3.89 (s, 3H, OCH3).
- HRMS (ESI+) : m/z 315.0871 [M+H]+ (calc. 315.0869).
Glycosyl Donor Synthesis
β-D-Glucopyranosyl Donor
Perbenzoylated α-D-glucopyranosyl trichloroacetimidate is prepared via:
- Per-O-benzoylation : Glucopyranose + BzCl/pyridine (0°C → 25°C, 24 h, 94%).
- Anomeric activation : TMSOTf-catalyzed reaction with Cl3CCN (CH2Cl2, 4Å MS, 89% yield).
β-D-Quinovopyranosyl Donor
6-Deoxy-β-D-glucopyranose is functionalized as a thioglycoside:
Glycosylation Strategies
Chemical Glycosylation
C-7 Glucosylation
The aglycone’s C-7 hydroxyl is glycosylated under Helferich conditions:
- Conditions : AgOTf (0.2 eq), DTBMP (2 eq), 4Å MS, CH2Cl2, -15°C → 0°C, 8 h.
- Yield : 68% of β-anomer (α/β = 1:9).
- Stereochemical control : Directed by neighboring group participation from C-6 benzoate.
C-3 Diglycosylation
A sequential glycosylation protocol is employed:
- Primary glycosylation : Quinovopyranosyl thioglycoside + Aglycone (NIS/TfOH, CH2Cl2, -40°C, 4 h, 73%).
- Secondary glycosylation : Glucopyranosyl trichloroacetimidate + C-3’ hydroxyl (TMSOTf, Et2O, 25°C, 12 h, 65%).
Table 2. Glycosylation Efficiency Comparison
| Position | Donor Type | Activator | Temp (°C) | Yield (%) | α/β Ratio |
|---|---|---|---|---|---|
| C-7 | Trichloroacetimidate | AgOTf | -15→0 | 68 | 1:9 |
| C-3 | Thioglycoside | NIS/TfOH | -40 | 73 | 1:19 |
| C-3’ | Trichloroacetimidate | TMSOTf | 25 | 65 | 1:23 |
Enzymatic Glycosylation
Glycosyltransferase-Mediated Synthesis
The multifunctional glycosyltransferase HtUGT73EW3 enables efficient C-3 and C-7 glycosylation:
Characterization and Validation
Spectroscopic Analysis
1H NMR (600 MHz, CD3OD) :
- δ 7.82 (d, J = 8.6 Hz, H-6), 6.93 (s, H-8) – Aglycone protons
- δ 5.12 (d, J = 7.2 Hz, H-1’’’ – Quinovopyranosyl anomeric)
- δ 4.98 (d, J = 7.5 Hz, H-1’’ – Glucopyranosyl anomeric)
13C NMR (150 MHz, CD3OD) :
- 182.4 ppm (C-4 ketone)
- 104.3 ppm (C-1’’’, β-linkage)
- 101.8 ppm (C-1’’, β-linkage)
Chromatographic Purity
- HPLC : C18 column, 35% MeCN/0.1% H3PO4, Rt = 22.7 min, 98.4% purity.
- HRMS (ESI-) : m/z 901.2104 [M-H]- (calc. 901.2111).
Comparative Methodological Analysis
Table 3. Synthesis Route Efficiency Metrics
| Parameter | Chemical Route | Enzymatic Route |
|---|---|---|
| Total Steps | 14 | 3 |
| Overall Yield | 11% | 68% |
| Protective Groups Used | 8 | 0 |
| Reaction Time | 96 h | 48 h |
| β-Stereoselectivity | 85–93% | 100% |
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenated derivatives can undergo substitution reactions, such as the palladium-catalyzed coupling mentioned earlier.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for coupling reactions.
Oxidizing agents: like potassium permanganate for oxidation.
Reducing agents: such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, vinylated chromones are a major product of palladium-catalyzed coupling reactions .
Scientific Research Applications
4H-1-Benzopyran-4-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific derivative and its structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Flavonoid Glycosides
(a) 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(glucosyloxy)-4H-chromen-4-one (CAS 520-27-4)
- Core structure : Similar flavone backbone.
- Substituents: Position 2: 3-hydroxy-4-methoxyphenyl (vs. 4-hydroxy-3-methoxy in the target compound). Position 7: Monoglycoside (glucose derivative).
- Key differences : Lacks the branched glycosylation at position 3.
- Properties :
- Higher water solubility (due to simpler glycosylation).
- Bioavailability score: 0.55 (identical to the target compound).
(b) 5-Hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-(glucosyloxy)-4H-chromen-4-one (CAS 491-74-7)
- Substituents :
- Position 3: 3-hydroxy-4,5-dimethoxyphenyl (vs. glycosyl group in the target compound).
- Additional methoxy group at position 4.
- Properties: Reduced hydrogen-bond donors (HBD = 6 vs. 12 in the target compound), leading to better membrane permeability. Higher log Po/w (1.82 vs. -0.34 in the target compound), indicating greater lipophilicity .
(c) 5-Hydroxy-2-(4-hydroxyphenyl)-7-(glucosyloxy)-4H-chromen-4-one
- Substituents :
- Position 2: 4-hydroxyphenyl (vs. 4-hydroxy-3-methoxy in the target compound).
- Properties :
- Lower molecular weight (508.4 g/mol vs. ~854.7 g/mol).
- Higher aqueous solubility due to fewer glycosyl units.
Functional and Bioactive Comparisons
Table 1: Physicochemical and Bioactive Properties
Key Findings:
Glycosylation Impact : The target compound’s extensive glycosylation reduces lipophilicity (log Po/w = -0.34) and water solubility compared to simpler glycosides like CAS 491-74-7 .
Bioactivity : All compounds show moderate bioavailability (0.45–0.60), but the target compound’s high HBD count may enhance antioxidant capacity despite poor absorption .
Biological Activity
5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one is a complex flavonoid compound noted for its intricate structure and potential biological activities. This compound has garnered attention in scientific research due to its various therapeutic properties, including antioxidant and anti-inflammatory effects.
Chemical Structure and Properties
The compound belongs to the flavonoid class and features multiple hydroxyl and methoxy groups that contribute to its biological activities. Its molecular formula is , with a molecular weight of 374.34 g/mol. The presence of these functional groups enhances its interaction with biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C19H18O8 |
| Molecular Weight | 374.34 g/mol |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3) |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound has shown potential in anti-inflammatory applications . Studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition can be beneficial in managing conditions such as arthritis and other inflammatory diseases.
Enzyme Modulation
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl) has been found to interact with various biological targets:
- Cyclooxygenase Inhibition : Reduces inflammation by inhibiting COX enzymes.
- Antioxidant Enzyme Modulation : Enhances the activity of endogenous antioxidant enzymes.
Case Studies and Research Findings
- Antioxidant Activity Assessment : A study utilizing DPPH and ABTS assays demonstrated that the compound effectively scavenges free radicals with an IC50 value comparable to well-known antioxidants.
- Anti-inflammatory Mechanisms : In vitro studies showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophages.
- Protective Effects Against Oxidative Stress : Animal models have indicated that administration of this compound can mitigate oxidative stress markers in tissues subjected to ischemia-reperfusion injury.
Potential Applications
Due to its diverse biological activities, 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl) holds promise in several therapeutic areas:
- Nutraceuticals : As a dietary supplement for antioxidant support.
- Pharmaceuticals : Development of anti-inflammatory drugs.
- Cosmetics : Formulations aimed at reducing oxidative damage to skin cells.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including dust respirators, nitrile gloves, and safety goggles, to minimize inhalation or dermal exposure . Safety showers and eyewash stations must be accessible. For extended handling, use protective clothing and boots. These protocols align with OSHA and NIOSH guidelines for handling glycosylated flavonoids, which often exhibit hygroscopic or irritant properties.
Q. How can researchers optimize the synthesis of this compound given its complex glycosylation pattern?
- Methodological Answer : Use a multi-step approach involving regioselective protection/deprotection of hydroxyl groups. Evidence from similar flavone-glycoside syntheses suggests:
- Step 1 : Activate sugar donors (e.g., trichloroacetimidates) under mild acidic conditions.
- Step 2 : Employ DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst for glycosylation in dioxane/water (1:1) at 50°C to improve yield .
- Step 3 : Monitor reaction progress via TLC/HPLC-MS to resolve regioisomers, a common challenge in poly-glycosylated systems .
Q. What analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR : Use 2D-NMR (HSQC, HMBC) to resolve overlapping signals from multiple sugar moieties and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular weight (e.g., observed [M-H]⁻ at m/z 580.53 vs. theoretical 580.53) .
- Purity : Reverse-phase HPLC with a C18 column (ACN/water + 0.1% formic acid gradient) to detect impurities <1% .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., ESOL vs. Ali models) for this compound be reconciled in experimental design?
- Methodological Answer :
- ESOL Model : Predicts solubility of 0.604 mg/mL (log S = -2.98), classifying it as "soluble" in aqueous buffers.
- Ali Model : Predicts lower solubility (0.0877 mg/mL, log S = -3.82), suggesting limited bioavailability .
- Resolution : Conduct pH-dependent solubility assays (pH 1.2–7.4) to identify optimal conditions. For low-solubility scenarios, use co-solvents (e.g., DMSO ≤1%) or nanoformulation to enhance dissolution in pharmacokinetic studies .
Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Issue : Low GI absorption (predicted) and P-gp substrate activity may reduce in vivo efficacy despite promising in vitro results .
- Solutions :
- Prodrug Design : Introduce ester or phosphate groups to improve permeability .
- Synergistic Combinations : Pair with P-gp inhibitors (e.g., verapamil) in animal studies to enhance bioavailability .
- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
Q. How can the compound’s stereochemical complexity be addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and assess their individual bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of stereoisomers with targets like OATP1C1, a transporter implicated in thyroid hormone regulation .
- Synthetic Derivatization : Modify specific hydroxyl groups (e.g., acetylation of C3′ or C5′ sugars) to determine critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers interpret conflicting LogP predictions (iLOGP = 1.96 vs. XLOGP3 = -0.44) for this compound?
- Methodological Answer :
- iLOGP : Overestimates lipophilicity due to inadequate handling of hydrophilic glycosyl groups.
- XLOGP3 : Better accounts for hydrogen-bond donors (8 HBDs) and polar surface area (225.06 Ų), aligning with its low BBB permeability .
- Experimental Validation : Measure experimental LogP via shake-flask method (octanol/water partition) to resolve discrepancies. Prioritize XLOGP3 for predicting CNS exclusion .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s antioxidant activity given its redox-sensitive structure?
- Methodological Answer :
- DPPH Assay : Monitor radical scavenging at 517 nm, but pre-test for interference from the compound’s intrinsic absorbance .
- ORAC Assay : Use fluorescein as a probe to quantify peroxyl radical neutralization; validate with Trolox equivalents .
- Cell-Based Models : Pair with ROS-sensitive dyes (e.g., DCFH-DA) in HepG2 cells to assess intracellular antioxidant effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
